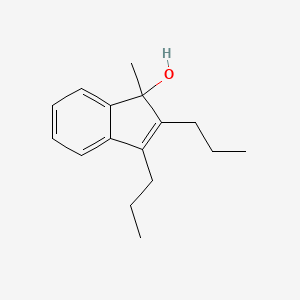
Phosphorothioic chloride fluoride iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphorothioic chloride fluoride iodide is an inorganic compound that contains phosphorus, sulfur, chlorine, fluorine, and iodine
準備方法
Synthetic Routes and Reaction Conditions: Phosphorothioic chloride fluoride iodide can be synthesized through the reaction of phosphorus triiodide with sulfur in carbon disulfide at low temperatures (10–15°C) in the dark for several days . Another method involves the reaction of lithium iodide with thiophosphoryl bromide, which can lead to the formation of mixed thiophosphoryl halides .
Industrial Production Methods: Industrial production methods for this compound are not well-documented due to its specialized nature. the synthesis typically involves controlled laboratory conditions to ensure the purity and stability of the compound.
化学反応の分析
Types of Reactions: Phosphorothioic chloride fluoride iodide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Halide exchange reactions can occur with other halides under appropriate conditions.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of phosphoric acid derivatives.
Reduction: Reduction may yield phosphine and other phosphorus-containing compounds.
Substitution: Substitution reactions can produce various mixed halides depending on the reagents used.
科学的研究の応用
Phosphorothioic chloride fluoride iodide has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other phosphorus-containing compounds and as a precursor for the preparation of complex molecules.
Biology: The compound’s unique properties make it useful in studying biochemical pathways involving phosphorus and sulfur.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development.
Industry: It is used in the production of specialized materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of phosphorothioic chloride fluoride iodide involves its interaction with molecular targets through its phosphorus and halide components. The compound can participate in various chemical reactions, altering the structure and function of target molecules. The pathways involved include halide exchange and redox reactions, which can lead to the formation of new compounds with different properties.
類似化合物との比較
- Thiophosphoryl fluoride
- Thiophosphoryl chloride
- Phosphorothioic chloride difluoride
Comparison: Phosphorothioic chloride fluoride iodide is unique due to the presence of multiple halides (chlorine, fluorine, and iodine) in its structure. This diversity allows it to participate in a wider range of chemical reactions compared to similar compounds that contain fewer halides. Additionally, the combination of these halides can lead to unique reactivity and stability profiles, making it a valuable compound for specialized applications.
特性
CAS番号 |
167277-92-1 |
|---|---|
分子式 |
ClFIPS |
分子量 |
244.40 g/mol |
IUPAC名 |
chloro-fluoro-iodo-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/ClFIPS/c1-4(2,3)5 |
InChIキー |
KZNQBNWUUIMSCW-UHFFFAOYSA-N |
正規SMILES |
FP(=S)(Cl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



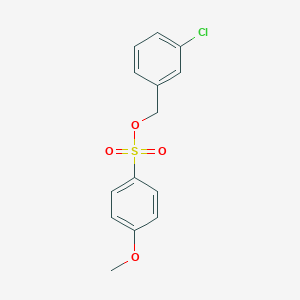
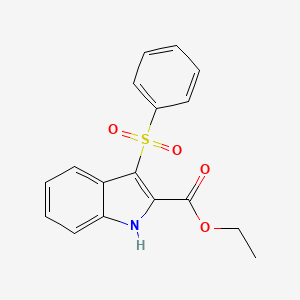
![2-[(Trimethylsilyl)oxy]pyrazine](/img/structure/B14262173.png)
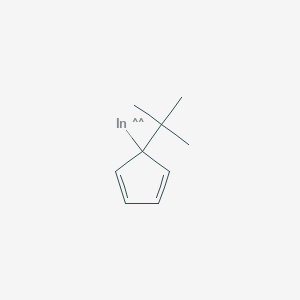
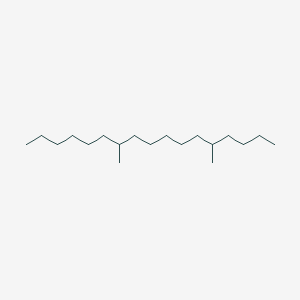
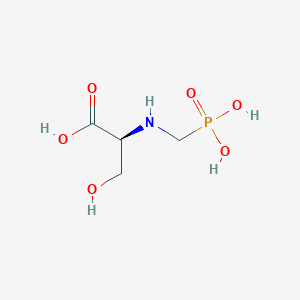
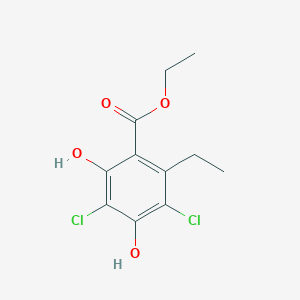
![2-Benzylthieno[2,3-d][1,2]thiazol-3(2H)-one](/img/structure/B14262196.png)
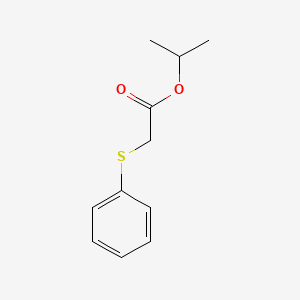
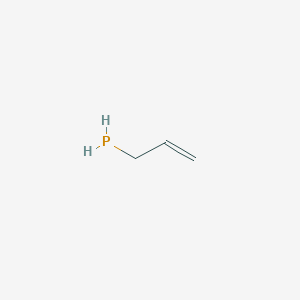
![Silane, trimethyl[[2-methyl-3-(1-methylethyl)-1-cyclopenten-1-yl]oxy]-](/img/structure/B14262220.png)
![4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]-2-methoxybenzaldehyde](/img/structure/B14262223.png)
